molecular formula C12H15N B3417353 3,3-Dimethyl-2-phenylbutanenitrile CAS No. 104330-13-4

3,3-Dimethyl-2-phenylbutanenitrile

Cat. No.: B3417353
CAS No.: 104330-13-4
M. Wt: 173.25 g/mol
InChI Key: NKSWQURKSGWQEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-phenylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-2-phenylbutanone with a suitable nitrile source under acidic or basic conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield . These methods may include continuous flow reactors and advanced purification techniques to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted aromatic compounds .

Scientific Research Applications

3,3-Dimethyl-2-phenylbutanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s phenyl ring undergoes substitution by electrophiles, forming a positively charged intermediate that subsequently loses a proton to yield the substituted product . The nitrile group can also participate in nucleophilic addition reactions, leading to various derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-phenylbutanone: A precursor in the synthesis of 3,3-Dimethyl-2-phenylbutanenitrile.

    2-Phenylbutanenitrile: A structurally similar compound with a different substitution pattern on the butane chain.

    3,3-Dimethylbutanenitrile: Lacks the phenyl group, resulting in different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its combination of a nitrile group and a phenyl ring with dimethyl substitution makes it a valuable compound in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)11(9-13)10-7-5-4-6-8-10/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSWQURKSGWQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104330-13-4
Record name 3,3-dimethyl-2-phenylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-phenylbutanenitrile
Reactant of Route 2
3,3-Dimethyl-2-phenylbutanenitrile
Reactant of Route 3
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3,3-Dimethyl-2-phenylbutanenitrile
Reactant of Route 4
3,3-Dimethyl-2-phenylbutanenitrile
Reactant of Route 5
3,3-Dimethyl-2-phenylbutanenitrile
Reactant of Route 6
3,3-Dimethyl-2-phenylbutanenitrile

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